molecular formula C13H21ClN2O2 B2490771 1-(4-aMino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) CAS No. 2070014-79-6

1-(4-aMino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride)

Cat. No.: B2490771
CAS No.: 2070014-79-6
M. Wt: 272.77
InChI Key: BSFGDCMPZBFZIZ-UHFFFAOYSA-N
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Description

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) is a piperidine derivative featuring a phenyl ring substituted with an amino group at the 4-position and an ethoxy group at the 3-position. The compound’s piperidin-4-ol backbone is a common structural motif in medicinal chemistry, often associated with receptor binding and modulation .

The synthesis of related piperidin-4-ol compounds, such as Fenspiride hydrochloride, involves cyclization of intermediates like 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol using aqueous ammonia, which avoids hazardous reagents like sodium azide or palladium catalysts .

Properties

IUPAC Name

1-(4-amino-3-ethoxyphenyl)piperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-2-17-13-9-10(3-4-12(13)14)15-7-5-11(16)6-8-15;/h3-4,9,11,16H,2,5-8,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFGDCMPZBFZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) typically involves the following steps:

Chemical Reactions Analysis

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 1-(4-amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) and structurally related piperidin-4-ol derivatives:

Compound Name Structural Features Pharmacological Activity Synthesis Highlights Key References
1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) 4-amino, 3-ethoxy phenyl substituents; piperidin-4-ol core Unknown direct activity; inferred receptor modulation based on analogs Likely similar to Fenspiride synthesis (aqueous ammonia, cyclization)
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Naphthalenyloxy and quinolinyl substituents Potent 5-HT1F antagonist (Ki = 11 nM); nonspecific inhibition at ≥3 μM Not detailed; radioligand binding assays confirm specificity
1-(4-Amino-3-methoxyphenyl)piperidin-4-ol (CAS 761440-87-3) 4-amino, 3-methoxy phenyl substituents No direct data; methoxy group may alter solubility or receptor affinity vs. ethoxy analogs Commercial availability as building block
4-(4-Chloro-2-methoxyphenyl)piperidin-4-ol hydrochloride 4-chloro, 2-methoxy phenyl substituents Building block for drug discovery; halogen enhances lipophilicity Industrial-scale synthesis via intermediates
1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine hydrochloride 3-methoxy, 4-nitro phenyl substituents; N-methylation Pharmaceutical intermediate; nitro group may confer metabolic stability Custom synthesis for specialized applications

Key Observations:

Substituent Effects: Ethoxy vs. Amino Group: The 4-amino substituent (common in Fenspiride analogs) is critical for hydrogen bonding in receptor interactions .

Receptor Specificity: The naphthalenyloxy-quinolinyl analog () demonstrates high 5-HT1F selectivity (Ki = 11 nM), while the target compound’s ethoxy-amino substituents may confer distinct receptor profiles (e.g., serotonin or adrenergic receptors) .

Synthesis and Scalability :

  • The use of aqueous ammonia in Fenspiride synthesis () avoids explosive reagents (e.g., nitromethane), suggesting safer production routes for the target compound .

Commercial Viability: 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) is available at research-scale pricing (€211/g), comparable to other piperidin-4-ol derivatives (e.g., €221/g for sulfonate analogs) .

Biological Activity

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H21ClN2O2
  • Molecular Weight : Approximately 272.77 g/mol
  • CAS Number : 2070014-79-6

The compound features a piperidine ring with an amino group and an ethoxyphenyl moiety, enhancing its solubility and stability in various environments, which is crucial for biological activity .

The primary biological activity of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol is attributed to its interaction with specific receptors and enzymes:

Target Receptors

  • Chemokine Receptor CCR5 : The compound acts as an antagonist to the CCR5 receptor, which plays a critical role in HIV entry into host cells. By inhibiting this receptor, the compound prevents HIV-1 from entering cells, thereby inhibiting the progression of infection.

Biochemical Pathways

Upon binding to the CCR5 receptor, 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol inhibits downstream signaling pathways associated with this receptor. This action modulates various cellular processes, including gene expression and cellular metabolism, impacting overall cell function.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antiviral Activity : As mentioned, it inhibits HIV entry by blocking CCR5 receptors.
  • Antidepressant Effects : Preliminary studies suggest potential antidepressant properties through modulation of neurotransmitter systems.
  • Cellular Modulation : The compound influences cell signaling pathways and metabolic processes, which can lead to alterations in cellular behavior and responses.

Pharmacokinetics

The pharmacokinetic profile of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol indicates:

  • High gastrointestinal absorption.
  • Likely substrate for P-glycoprotein, suggesting it may be actively transported out of cells.

Comparative Analysis

To better understand the unique features of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride), it can be compared to similar compounds:

Compound NameStructural DifferencesUnique Properties
1-(4-Amino-3-methoxyphenyl)piperidin-4-ol (hydrochloride)Methoxy group instead of ethoxyDifferent solubility and biological activity
1-(4-Amino-3-propoxyphenyl)piperidin-4-ol (hydrochloride)Propoxy group instead of ethoxyPotentially altered pharmacokinetics
1-(4-Amino-piperidin-4-ol)Lacks ethoxy substitutionSimplified structure may affect activity

This table illustrates how structural variations influence the pharmacological profiles and potential applications of these compounds.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Antiviral Efficacy : A study demonstrated that compounds targeting CCR5 significantly reduced viral load in vitro, suggesting potential for therapeutic use against HIV.
  • Antidepressant Potential : Research exploring the modulation of neurotransmitters indicated that the compound could lead to increased serotonin levels, which are often associated with antidepressant effects.
  • Metabolic Stability : Investigations into the metabolic pathways revealed that modifications to the compound could enhance its stability and efficacy in vivo, paving the way for future drug development .

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